Mps-BAY2b: A Technical Guide to its Interaction with Target Protein MPS1 and In Vitro Efficacy
Mps-BAY2b: A Technical Guide to its Interaction with Target Protein MPS1 and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps-BAY2b is a potent and selective small molecule inhibitor belonging to the imidazopyrazine class of compounds. It has garnered significant interest in the field of oncology due to its targeted inhibition of Monopolar Spindle 1 (MPS1), a key regulator of the mitotic spindle assembly checkpoint (SAC). This technical guide provides an in-depth overview of Mps-BAY2b's target protein, its binding affinity, the associated signaling pathways, and detailed experimental protocols for its characterization.
Target Protein: Monopolar Spindle 1 (MPS1/TTK)
The primary molecular target of Mps-BAY2b is the serine/threonine-threonine kinase, Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical component of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] Overexpression of MPS1 has been observed in various human cancers, making it an attractive therapeutic target.[3]
Binding Affinity of Mps-BAY2b to MPS1
Mps-BAY2b exhibits a high binding affinity for human MPS1. In vitro kinase assays have demonstrated its potent inhibitory activity, with reported IC50 values in the low nanomolar range. This high affinity underscores the molecule's specificity and potential for effective target engagement at therapeutic concentrations.
| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |
| Mps-BAY2b | Human MPS1 | In vitro Kinase Assay | 1 - 10 nM | [4] |
| Mps-BAY2b | Human MPS1 | In vitro Kinase Assay | 14 nM | [1] |
MPS1 Signaling Pathway and Mechanism of Action of Mps-BAY2b
MPS1 plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis. The SAC ensures that all chromosomes are properly attached to the microtubules of the mitotic spindle before the cell proceeds to anaphase.
The core function of MPS1 within this pathway is to phosphorylate several downstream targets at the kinetochores (the protein structures on chromosomes where spindle fibers attach) that are not yet correctly attached to the spindle. This phosphorylation cascade leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. By inhibiting the APC/C, the SAC prevents the degradation of two key proteins: cyclin B1 and securin. The stabilization of these proteins is essential for maintaining the mitotic state and preventing the onset of anaphase.
Mps-BAY2b, as a potent inhibitor of MPS1, disrupts this signaling cascade. By blocking the kinase activity of MPS1, Mps-BAY2b prevents the phosphorylation of downstream targets and the subsequent recruitment of Mad1 and Mad2 to unattached kinetochores. This failure to activate the SAC leads to a premature activation of the APC/C, resulting in the untimely degradation of cyclin B1 and securin. Consequently, cells treated with Mps-BAY2b enter anaphase prematurely, often with misaligned chromosomes. This leads to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.
Experimental Protocols
In Vitro MPS1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method for determining the in vitro inhibitory activity of Mps-BAY2b against MPS1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
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Recombinant human MPS1/TTK enzyme
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LanthaScreen™ Eu-anti-Tag Antibody
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Alexa Fluor™ 647-labeled Kinase Tracer
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Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP
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Mps-BAY2b (or other test compounds)
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384-well microplates
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TR-FRET compatible microplate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of Mps-BAY2b in kinase buffer.
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Kinase/Antibody Mixture: Prepare a mixture of the MPS1 enzyme and the Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.
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Tracer/ATP Mixture: Prepare a mixture of the kinase tracer and ATP in kinase buffer at 2X the final desired concentration.
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Assay Assembly:
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Add 5 µL of the serially diluted Mps-BAY2b to the wells of a 384-well plate.
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Add 5 µL of the kinase/antibody mixture to each well.
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Initiate the reaction by adding 10 µL of the tracer/ATP mixture to each well.
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Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
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Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the Mps-BAY2b concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Mps-BAY2b on the proliferation and viability of cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., HeLa, HCT116)
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Complete cell culture medium
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Mps-BAY2b
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well cell culture plates
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Spectrophotometer (plate reader)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of Mps-BAY2b and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated control wells.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells and plot cell viability against the logarithm of the Mps-BAY2b concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of the cellular effects of Mps-BAY2b on the mitotic spindle and chromosome alignment.
Materials:
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Cells grown on coverslips
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Mps-BAY2b
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 (Ser10) for mitotic cells)
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Fluorescently labeled secondary antibodies
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DAPI (for DNA staining)
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Mounting medium
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Fluorescence microscope
Procedure:
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Cell Culture and Treatment: Grow cells on coverslips and treat with Mps-BAY2b at a desired concentration for a specified time.
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Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
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Blocking: Block non-specific antibody binding with blocking buffer.
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Antibody Incubation: Incubate the cells with primary antibodies, followed by incubation with appropriate fluorescently labeled secondary antibodies.
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DNA Staining: Stain the cellular DNA with DAPI.
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Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Analyze for mitotic defects such as chromosome misalignment and abnormal spindle formation.
Conclusion
Mps-BAY2b is a highly potent and selective inhibitor of MPS1/TTK, a key regulator of the spindle assembly checkpoint. Its high binding affinity translates into effective disruption of the MPS1 signaling pathway, leading to mitotic errors and subsequent cell death in cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of Mps-BAY2b and other MPS1 inhibitors in preclinical research and drug development settings.
